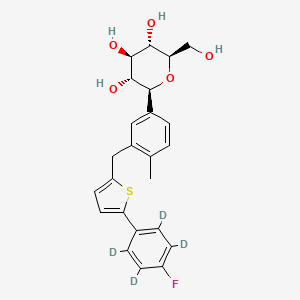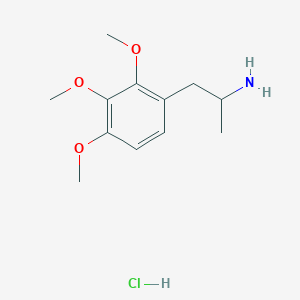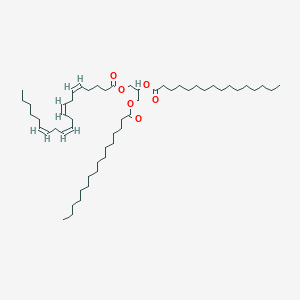
Canagliflozin D4
Overview
Description
Canagliflozin D4 is a deuterated form of Canagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor. It is primarily used in the treatment of type 2 diabetes mellitus. By inhibiting SGLT2, this compound reduces glucose reabsorption in the kidneys, leading to increased glucose excretion in the urine and thereby lowering blood glucose levels .
Mechanism of Action
Target of Action
Canagliflozin D4, also known as Canagliflozin, primarily targets the sodium-glucose co-transporter 2 (SGLT2) . SGLT2 is responsible for the majority of glucose reabsorption in the kidneys . By inhibiting SGLT2, Canagliflozin helps the kidneys to remove excess glucose or sugar, which is passed out through the urine .
Mode of Action
Canagliflozin works by inhibiting SGLT2 in the proximal renal tubules, reducing the reabsorption of filtered glucose from the tubular lumen and lowering the renal threshold for glucose . This leads to increased urinary glucose excretion and lower plasma glucose .
Biochemical Pathways
Canagliflozin affects several biochemical pathways. It downregulates glycolysis and upregulates fatty acid oxidation . It also impacts the pathways for glycine, serine, and threonine metabolism . In particular, the metabolite of glycine is significantly upregulated in Canagliflozin-treated kidneys .
Pharmacokinetics
Canagliflozin is rapidly absorbed when administered orally, achieving peak plasma concentrations in 1–2 hours . Its systemic exposure is dose-proportional over a wide dose range (50–1600 mg) with an oral bioavailability of 65% . Steady-state plasma Canagliflozin concentrations are reached by Day 4 in all active treatment groups .
Result of Action
Canagliflozin has several molecular and cellular effects. It suppresses myocardial NADPH oxidase activity and improves nitric oxide synthase (NOS) coupling via SGLT1/AMPK/Rac1 signaling, leading to global anti-inflammatory and anti-apoptotic effects in the human myocardium . It also impairs T cell receptor signaling, impacting on ERK and mTORC1 activity, concomitantly associated with reduced c-Myc .
Action Environment
Environmental factors such as diet and exercise can influence the action of Canagliflozin . It is used in conjunction with diet and exercise to increase glycemic control in adults diagnosed with type 2 diabetes mellitus . Furthermore, the composition of gut microbiota and metabolites can also be influenced by Canagliflozin .
Biochemical Analysis
Biochemical Properties
Canagliflozin D4 interacts with the SGLT2 enzyme, which is mainly located in the proximal tubule of the kidney . By inhibiting SGLT2, this compound blocks the reabsorption of filtered glucose from the glomeruli into the body, thereby increasing urinary excretion of glucose .
Cellular Effects
This compound has been shown to impair T cell effector function via metabolic suppression in autoimmunity . It inhibits T cell receptor signaling, impacting on ERK and mTORC1 activity, concomitantly associated with reduced c-Myc . Additionally, this compound has been found to have beneficial effects on the heart and potentially on the kidneys .
Molecular Mechanism
The mechanism of action of this compound involves the inhibition of SGLT2, which leads to an increase in the excretion of glucose in the urine . This action is insulin-independent and provides an upper hand to enhance renal glucose elimination .
Temporal Effects in Laboratory Settings
In a study conducted over 18 weeks, this compound was found to improve glycemic control and reduce body weight in patients with type 1 diabetes in conjunction with insulin therapy . It was also associated with an increased risk of hypoglycemia .
Dosage Effects in Animal Models
These studies have shown that SGLT2 inhibitors can reduce the risk of cardiovascular events and slow the progression of kidney function decline in type 2 diabetes .
Metabolic Pathways
This compound is involved in the metabolic pathway of glucose reabsorption in the kidneys . By inhibiting SGLT2, it prevents the reabsorption of glucose from the blood, which is filtered through the kidneys, and hence facilitates the excretion of glucose in urine .
Transport and Distribution
This compound is orally active and rapidly absorbed, achieving peak plasma concentrations in 1–2 hours . It has an oral bioavailability of 65% .
Subcellular Localization
The exact subcellular localization of this compound is not specified in the available literature. As an SGLT2 inhibitor, it primarily acts on the SGLT2 transporters, which are located in the proximal tubule of the kidney .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Canagliflozin D4 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, introduction of the deuterium atoms, and final purification. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as continuous flow reactors and automated synthesis are employed to enhance production rates and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
Canagliflozin D4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives with modified pharmacological properties .
Scientific Research Applications
Canagliflozin D4 has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of Canagliflozin and its metabolites.
Biology: Studied for its effects on glucose metabolism and renal function.
Medicine: Investigated for its potential benefits in treating type 2 diabetes mellitus and related cardiovascular and renal conditions.
Industry: Utilized in the development of new SGLT2 inhibitors and other therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
Dapagliflozin: Another SGLT2 inhibitor with similar glucose-lowering effects.
Empagliflozin: Known for its cardiovascular benefits in addition to glucose control.
Ertugliflozin: A newer SGLT2 inhibitor with comparable efficacy.
Uniqueness
Canagliflozin D4 is unique due to its deuterium substitution, which can enhance its metabolic stability and pharmacokinetic properties. This modification may lead to improved therapeutic outcomes and reduced side effects compared to non-deuterated analogs .
Properties
IUPAC Name |
(2R,3S,4R,5R,6S)-2-(hydroxymethyl)-6-[4-methyl-3-[[5-(2,3,5,6-tetradeuterio-4-fluorophenyl)thiophen-2-yl]methyl]phenyl]oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FO5S/c1-13-2-3-15(24-23(29)22(28)21(27)19(12-26)30-24)10-16(13)11-18-8-9-20(31-18)14-4-6-17(25)7-5-14/h2-10,19,21-24,26-29H,11-12H2,1H3/t19-,21-,22+,23-,24+/m1/s1/i4D,5D,6D,7D | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTNGUQKDFGDXSJ-OQRSEGJPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C2=CC=C(S2)CC3=C(C=CC(=C3)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C)[2H])[2H])F)[2H] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3-bis[[(Z)-icos-11-enoyl]oxy]propyl (Z)-icos-11-enoate](/img/structure/B3026214.png)

![2,3-Bis[[(Z)-hexadec-9-enoyl]oxy]propyl (Z)-octadec-9-enoate](/img/structure/B3026217.png)

![trans-3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-benzamide](/img/structure/B3026220.png)
![Octadecanoic acid, 1-[[(1-oxodecyl)oxy]methyl]-1,2-ethanediyl ester](/img/structure/B3026224.png)
![Octadecanoic acid, 1-[(1-oxobutoxy)methyl]-2-[(1-oxohexadecyl)oxy]ethyl ester](/img/structure/B3026225.png)
![Octadecanoic acid, 3-hydroxy-2-[(1-oxododecyl)oxy]propyl ester](/img/structure/B3026226.png)
![9Z,12Z-octadecadienoic acid, 2-[(1-oxohexadecyl)oxy]-3-[[1-oxo-9Z-octadecen-1-yl]oxy]propyl ester](/img/structure/B3026228.png)
![[2-[(Z)-Docos-13-enoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-docos-13-enoate](/img/structure/B3026229.png)
![Hexadecanoic acid, 1-[(1-oxobutoxy)methyl]-2-[(1-oxotetradecyl)oxy]ethyl ester](/img/structure/B3026231.png)
![9Z-octadecenoic acid, 1-[[(1-oxodecyl)oxy]methyl]-1,2-ethanediyl ester](/img/structure/B3026232.png)

![N-[(1S,2S,3R)-2,3-dihydroxy-1-(hydroxymethyl)heptadecyl]-octadecanamide-18,18,18-d3](/img/structure/B3026237.png)
